molecular formula C7H11NO B2982277 1-Azaspiro[3.4]octan-2-one CAS No. 178242-70-1

1-Azaspiro[3.4]octan-2-one

Cat. No. B2982277
CAS RN: 178242-70-1
M. Wt: 125.171
InChI Key: GNDKIPVAKILSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azaspiro[3.4]octan-2-one is a chemical compound with the molecular formula C7H11NO . It is a colorless or yellow liquid.


Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane, a related compound, has been described in the literature . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .


Molecular Structure Analysis

The molecular structure of 1-Azaspiro[3.4]octan-2-one consists of a seven-membered ring fused to a four-membered ring . The molecule has a nitrogen atom incorporated into the seven-membered ring .

Scientific Research Applications

Synthesis and Drug Discovery

1-Azaspiro[3.4]octan-2-one and its derivatives have been synthesized for use in drug discovery. These compounds serve as multifunctional and structurally diverse modules, highlighting their potential in the development of new pharmaceuticals (Li, Rogers-Evans, & Carreira, 2013).

Structural Analysis

The crystal and molecular structure of related compounds, like 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5] octane, has been determined. This involves studying their conformation and bonding patterns, which is crucial for understanding their chemical behavior and potential applications (Zacharis & Trefonas, 1970).

NMR Spectroscopy

1-Oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives have been analyzed using NMR spectroscopy. This technique is used to determine the relative configuration and preferred conformations of these compounds, which is important for predicting their reactivity and interactions (Montalvo-González & Ariza-Castolo, 2012).

Peptide Synthesis

Compounds like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate have been synthesized and shown to be effective in peptide synthesis, demonstrating their utility in the creation of complex biological molecules (Suter, Stoykova, Linden, & Heimgartner, 2000).

Diverse Applications in Chemistry

The diversity-oriented synthesis of azaspirocycles, including 1-Azaspiro[3.4]octan-2-one derivatives, has been explored. These compounds have been used to create various heterocyclic structures, demonstrating their wide-ranging utility in chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

properties

IUPAC Name

1-azaspiro[3.4]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-5-7(8-6)3-1-2-4-7/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDKIPVAKILSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azaspiro[3.4]octan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.